molecular formula C11H8FNO2S B1440588 5-(2-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid CAS No. 522646-43-1

5-(2-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

Cat. No. B1440588
CAS RN: 522646-43-1
M. Wt: 237.25 g/mol
InChI Key: ODCOWPJBSKLCIC-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid (FTMC) is an organic compound with a wide range of applications in the scientific research field. FTMC is used as a starting material for the synthesis of a variety of pharmaceutical and agrochemical compounds. It is also used as a reagent in the synthesis of compounds that have potential applications in the medical field. FTMC has been studied extensively in recent years and has been found to have a number of interesting properties that make it a valuable tool for scientists.

Scientific Research Applications

1. Fluorophore Development for Aluminium Detection

A study focused on developing fluorophores for selective Al3+ detection, potentially useful for studying intracellular Al3+. The research involved preparative, UV-visible, fluorescence spectroscopic, and Al3+ coordination characteristics of ligands containing phenolic substituted thiazoline chromophore, exhibiting significant absorbance changes upon coordination with Al3+ and strong fluorescence in some cases. This represents an initial stage in developing Al3+ specific fluorophores for biological applications (Lambert et al., 2000).

2. Molecular Structure and Fluorescence Origins in Carbon Dots

Research elucidated the molecular structure and fluorescence origins of carbon dots with high fluorescence quantum yields. The study demonstrated that organic fluorophores, including 5-oxo-3,5-dihydro-2H-thiazolo [3,2-a] pyridine-7-carboxylic acid, were the primary ingredients and fluorescence origins of these carbon dots, expanding their potential applications (Shi et al., 2016).

3. Synthesis and Structural Characterization

The synthesis and structural characterization of isostructural thiazoles have been documented, exemplified by the creation of 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole. Such studies provide insights into the molecular structures and potential interactions of these compounds, contributing to their possible applications in various fields (Kariuki et al., 2021).

4. Photo-degradation Analysis

A study analyzed the photo-degradation behavior of a pharmaceutical compound containing thiazole. The investigation involved liquid chromatography tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) to determine the structural characteristics and degradation pathways of thiazole-containing compounds when exposed to light. This research provides valuable insights into the stability and photo-degradation processes of thiazole-based molecules (Wu et al., 2007).

properties

IUPAC Name

5-(2-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2S/c1-6-13-9(11(14)15)10(16-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCOWPJBSKLCIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

CAS RN

522646-43-1
Record name 5-(2-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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